Comprehensive Technical Guide on 4-Bromo-5-methylindole-3-carboxylic Acid: Physicochemical Profiling and Synthetic Derivatization
Comprehensive Technical Guide on 4-Bromo-5-methylindole-3-carboxylic Acid: Physicochemical Profiling and Synthetic Derivatization
Executive Summary
In the landscape of preclinical drug development, functionalized indoles serve as privileged scaffolds capable of modulating diverse biological targets, from kinases to G-protein-coupled receptors (GPCRs). 4-Bromo-5-methyl-1H-indole-3-carboxylic acid is a highly specialized, multi-vector building block designed for late-stage derivatization. This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and self-validating experimental workflows for both synthetic elaboration and empirical characterization.
Structural Causality & Physicochemical Profile
The architectural design of 4-Bromo-5-methylindole-3-carboxylic acid (CAS: 1360902-85-7[1]) is not arbitrary; each substituent dictates a specific chemical behavior and downstream pharmacological consequence. The indole core itself is renowned for its ability to interact with enzyme active sites via hydrogen bonding and π–π stacking[2].
Causality of Substitution:
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C4-Bromide: Halogenation at the C4 position provides an orthogonal electrophilic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to append complex aryl or heteroaryl systems without disrupting the indole nucleus[3].
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C5-Methyl: The adjacent methyl group introduces localized steric bulk and increases the overall lipophilicity of the scaffold. In medicinal chemistry, this steric shield can restrict the rotation of C4-substituents (enabling atropisomerism) and improve metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position.
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C3-Carboxylic Acid: This moiety acts as a highly reactive handle for amide bond formation, essential for appending solubilizing groups or targeting ligands[3]. Furthermore, its ionization state dictates the molecule's solubility at physiological pH.
Quantitative Data Summary
Table 1: Key Physicochemical Properties of 4-Bromo-5-methylindole-3-carboxylic Acid
| Property | Value | Causality / Relevance |
| CAS Number | 1360902-85-7[1] | Unique chemical identifier for procurement and registry. |
| Molecular Weight | 254.08 g/mol [4] | Low molecular weight provides ample room for downstream elaboration without violating Lipinski's Rule of Five (MW < 500)[2]. |
| Density (Predicted) | 1.730 ± 0.06 g/cm³[5] | High density is characteristic of halogenated heteroaromatics, impacting crystal packing and formulation. |
| Boiling Point (Predicted) | 471.4 ± 40.0 °C[5] | Indicates high thermal stability; necessitates liquid chromatography (LC) rather than gas chromatography (GC) for analysis. |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 (Theoretical) | Weakly ionizable functional group; ensures the molecule is predominantly anionic at physiological pH (7.4)[2]. |
| pKa (Indole NH) | ~16.0 (Theoretical) | The indole nitrogen is weakly acidic and not readily deprotonated under standard physiological conditions[6]. |
Experimental Workflow 1: Regioselective Derivatization
To leverage the C4-bromide, researchers frequently employ the Suzuki-Miyaura cross-coupling reaction. However, the presence of an unprotected C3-carboxylic acid and a free indole N-H can poison certain palladium catalysts or lead to unwanted oligomerization[7]. The following protocol utilizes highly optimized aqueous-organic biphasic conditions to bypass the need for protecting groups, establishing a self-validating synthetic loop.
Step-by-Step Methodology: C4-Aryl Derivatization via Suzuki-Miyaura Coupling
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Reagent Preparation: In a microwave-safe vial, combine 4-Bromo-5-methylindole-3-carboxylic acid (1.0 eq) with the desired arylboronic acid (1.5 eq)[7].
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Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) as the pre-catalyst and Na₂CO₃ (3.0 eq) as the base. Causality: The choice of a bulky, bidentate ligand like dppf is critical; it stabilizes the palladium center and prevents catalyst deactivation by the free carboxylic acid[7].
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Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and water[7]. Causality: The aqueous component is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.
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Reaction Execution: Seal the vial, purge with N₂, and heat under microwave irradiation at 110 °C for 45 minutes.
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Self-Validation (In-Process): Quench a 10 µL aliquot in acetonitrile and analyze via LC-MS. The reaction is only deemed complete when the starting material mass envelope (m/z 253/255, reflecting the bromine isotopes) is entirely consumed and the target mass is observed.
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Purification & Structural Validation: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the functionalized indole-3-carboxylic acid. Filter and wash with cold water. Confirm regiochemistry via 1H-NMR (validating the disappearance of the C4-bromo adjacent proton).
Figure 1: Self-validating Suzuki-Miyaura cross-coupling workflow for C4-derivatization.
Experimental Workflow 2: Physicochemical Characterization
The precise measurement of physicochemical properties is a cornerstone of preclinical drug development[6]. Because the C3-carboxylic acid heavily influences the molecule's ionization state and subsequent membrane permeability, its pKa must be empirically validated rather than purely computed.
Step-by-Step Methodology: Potentiometric pKa Determination
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Sample Preparation: Dissolve a known concentration of the indole derivative in a standardized co-solvent system (e.g., methanol/water)[6]. Causality: Halogenated indoles often exhibit poor aqueous solubility; the co-solvent ensures complete dissolution, preventing precipitation during titration which would skew the equilibrium data.
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Titration Execution: Immerse a calibrated pH electrode into the continuously stirred solution. Titrate with a standardized strong base (0.1 M NaOH) in precise, automated increments[6].
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Data Acquisition: Record the pH only after each addition has fully stabilized, ensuring thermodynamic equilibrium is reached.
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Self-Validation (Data Analysis): Plot the first derivative of the pH titration curve. The pKa is determined precisely from the inflection point (the pH at which half of the compound is ionized)[6]. To account for the co-solvent, perform titrations at multiple methanol concentrations and extrapolate back to 0% co-solvent using a Yasuda-Shedlovsky plot to determine the true aqueous pKa.
Figure 2: Potentiometric titration workflow for empirical pKa determination.
References
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ChemicalBook. 1360902-85-7 CAS Manufactory. Available at: 1
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BLD Pharm. 4-Bromo-5-methyl-1H-indole-3-carboxylic acid Product Data. Available at:4
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ChemicalBook. 1360902-85-7 | CAS DataBase (Physical Properties). Available at: 5
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BenchChem. Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers. Available at: 6
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Cameron, K. O., et al. (ACS Publications). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)... Journal of Medicinal Chemistry. Available at:3
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MDPI. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Available at: 2
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BenchChem. Technical Support Center: Optimization of Indole-3-Carboxamide Coupling Reactions. Available at: 7
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